9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy-
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Overview
Description
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is a chemical compound that belongs to the acridinone family. It has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemistry and Interaction with Metals
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is part of a broader class of hydroxypyridinones, known for their metal binding interactions and pharmacokinetic properties. Santos (2002) discussed the design and biological assays of these compounds, highlighting their efficiency as aluminum (Al) chelators, particularly in medical applications. The research emphasized the potential of these compounds as Al scavengers due to their high affinity for certain metal ions and favorable lipo-hydrophilic balance (Santos, 2002).
Biological and Pharmacological Activities
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- and its derivatives are recognized for a range of biological activities. He et al. (2021) reviewed the various pharmacological activities of hydroxypyranone and hydroxypyridinone derivatives, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic activities. The review also delved into their structure-activity relationship (SAR), mechanisms of action, and interaction mechanisms with the target, providing a comprehensive overview of their potential as pharmacophores in drug discovery (He et al., 2021).
Role in Cosmetic and Dermatologic Applications
Hydroxycinnamic acids (HCAs), to which 9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- is related, have significant biological properties. Studies have focused on their antioxidant activity and structure-activity relationships to generate more potent antioxidant molecules for use in various applications, including cosmetic and dermatological formulations. Razzaghi-Asl et al. (2013) highlighted the importance of structural features like the presence of an unsaturated bond on the side chain and the modifications of the aromatic ring in the antioxidant activity of HCAs, emphasizing their role in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
properties
CAS RN |
17014-43-6 |
---|---|
Product Name |
9(10H)-Acridinone, 1-hydroxy-2,3-dimethoxy- |
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-hydroxy-2,3-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO4/c1-19-11-7-10-12(14(18)15(11)20-2)13(17)8-5-3-4-6-9(8)16-10/h3-7,18H,1-2H3,(H,16,17) |
InChI Key |
CYPILPIHKOUTNO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC3=CC=CC=C3C2=O)O)OC |
Other CAS RN |
17014-43-6 |
synonyms |
xanthoxoline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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